molecular formula C7H11O4S- B12343489 2-(1,1-Dioxothiolan-3-yl)propanoate

2-(1,1-Dioxothiolan-3-yl)propanoate

Cat. No.: B12343489
M. Wt: 191.23 g/mol
InChI Key: UBBSCUBPTFFFEU-UHFFFAOYSA-M
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Description

2-(1,1-Dioxothiolan-3-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as thiolanes. Thiolanes are heterocyclic compounds containing a five-membered ring with one sulfur atom and four carbon atoms. The compound is characterized by the presence of a propanoate group attached to the thiolane ring, which is further substituted with a dioxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxothiolan-3-yl)propanoate typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base such as potassium hydroxide (KOH). The reaction is carried out in an ethanol or ethanol-dimethylformamide (DMF) mixture to optimize yield and purity . The reaction mechanism involves the formation of a dithiocarbamate intermediate, which is then oxidized to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity can enhance the reaction rate, although the solubility of KOH in such solvents may be a limiting factor .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxothiolan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo group to a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

2-(1,1-Dioxothiolan-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxothiolan-3-yl)propanoate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. It can also undergo oxidation and reduction reactions, altering its chemical properties and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxothiolan-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11O4S-

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)propanoate

InChI

InChI=1S/C7H12O4S/c1-5(7(8)9)6-2-3-12(10,11)4-6/h5-6H,2-4H2,1H3,(H,8,9)/p-1

InChI Key

UBBSCUBPTFFFEU-UHFFFAOYSA-M

Canonical SMILES

CC(C1CCS(=O)(=O)C1)C(=O)[O-]

Origin of Product

United States

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